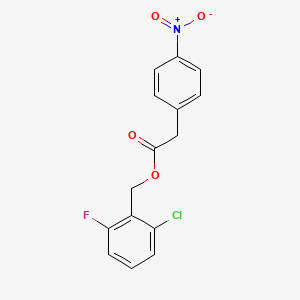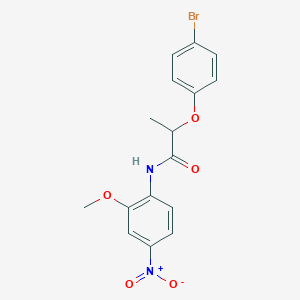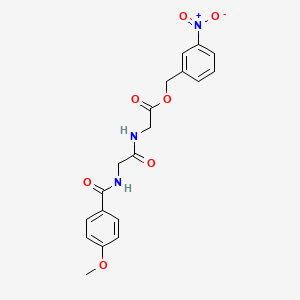
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
Overview
Description
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. This compound belongs to the indazole family of synthetic cannabinoids and has been shown to have high affinity for the CB1 and CB2 receptors in the human body.
Mechanism of Action
The mechanism of action of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide involves its binding to the CB1 and CB2 receptors in the human body. This binding results in the activation of these receptors, which can lead to various physiological effects. 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide are still being studied, but some research suggests that this compound may have psychoactive effects similar to those of THC, the main psychoactive component of cannabis. 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain sensation. This compound may also have other physiological effects, such as changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide may have psychoactive effects that could interfere with the results of certain experiments. Additionally, the purity of the final product may vary depending on the synthesis method used, which could affect the reliability of the results.
Future Directions
There are several future directions for research on 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain and mood disorders. Another area of research is the development of new synthetic cannabinoids that have similar or improved properties compared to 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide. Additionally, more research is needed to understand the biochemical and physiological effects of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide and other synthetic cannabinoids, as well as their potential risks and benefits.
Scientific Research Applications
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has been used to study the effects of synthetic cannabinoids on these processes, as well as their potential therapeutic applications.
properties
IUPAC Name |
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-29-20-5-7-23(30-2)22(12-20)27-25(28)21-6-4-19(11-24(21)31-3)26-13-16-8-17(14-26)10-18(9-16)15-26/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRFOAAVKKFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)


![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4112734.png)
![2-(4-bromophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4112736.png)
![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)




![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)
